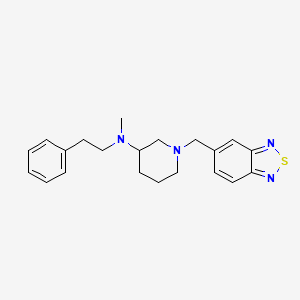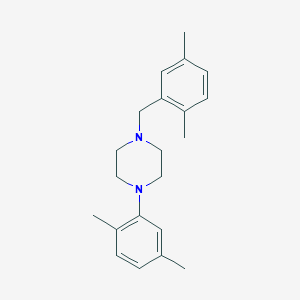
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that belongs to the family of piperazine derivatives. CPP has been widely studied due to its potential application in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as an antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate, an excitatory neurotransmitter. This blockade of NMDA receptors can lead to a decrease in calcium influx into the neuron, which can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety, and impair learning and memory. This compound has also been shown to have neuroprotective effects, which may be due to its ability to block NMDA receptors and prevent excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also a potent NMDA receptor antagonist, making it an ideal tool for studying the role of NMDA receptors in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some non-specific effects, which can make it difficult to interpret the results of experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain a consistent level of the compound in the brain over time.
Orientations Futures
There are several future directions for research on 1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to have antidepressant effects in animal studies, suggesting that it may be a useful tool for studying the underlying mechanisms of depression.
Another area of interest is the development of new compounds that are more selective for NMDA receptors. This compound has some non-specific effects, which can make it challenging to interpret the results of experiments. Therefore, developing more selective compounds could help to overcome this limitation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential application in neuroscience research. This compound is a potent NMDA receptor antagonist that can be easily synthesized in large quantities. This compound has several advantages for lab experiments, including its stability and potency. However, there are also some limitations to using this compound, including its non-specific effects and short half-life. Future research on this compound could help to elucidate the role of NMDA receptors in various physiological and pathological processes.
Méthodes De Synthèse
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with cyclohexylmethyl chloride and 3-phenyl-2-propenal. The reaction yields this compound in high purity and yield, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential application in neuroscience research. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory. Therefore, this compound has been used to study the role of NMDA receptors in these processes.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1,3-4,7-9,12,20H,2,5-6,10-11,13-18H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCXTCDKZYAID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)


![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)